"diisopropyl sulfate chemical properties and structure"
"diisopropyl sulfate chemical properties and structure"
An In-depth Technical Guide to Diisopropyl Sulfate (B86663): Chemical Properties and Structure
Introduction
Diisopropyl sulfate (DIPS), with the CAS number 2973-10-6, is an organic sulfate ester that serves as a crucial, albeit non-commercial, intermediate in industrial chemical synthesis.[1][2][3] It is primarily encountered during the production of isopropanol (B130326) from propylene (B89431) via the "strong-acid" process.[1][3] Characterized as a colorless, oily liquid, DIPS is a potent alkylating agent, a property that underlies both its synthetic utility and its significant toxicological profile.[1][2][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, reactivity, and analytical methodologies related to diisopropyl sulfate, intended for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
Diisopropyl sulfate is the diester of sulfuric acid and isopropanol.[5] The central sulfur atom is bonded to four oxygen atoms, two of which are also bonded to isopropyl groups.
Caption: Chemical structure of diisopropyl sulfate.
Table 1: Chemical Identifiers and Structural Information for Diisopropyl Sulfate
| Identifier | Value | Reference(s) |
| IUPAC Name | dipropan-2-yl sulfate | [5] |
| CAS Number | 2973-10-6 | [5][6] |
| Molecular Formula | C₆H₁₄O₄S | [5][7] |
| Molecular Weight | 182.24 g/mol | [5][6] |
| Canonical SMILES | CC(C)OS(=O)(=O)OC(C)C | [5] |
| InChI | InChI=1S/C6H14O4S/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | [4][5] |
| InChIKey | HWBLTYHIEYOAOL-UHFFFAOYSA-N | [5] |
| Synonyms | Isopropyl sulfate, Sulfuric acid, bis(1-methylethyl) ester, DIPS | [1][2][5] |
Physicochemical Properties
Diisopropyl sulfate is a liquid under standard conditions with limited water solubility.[1][4] Its properties are summarized below.
Table 2: Physicochemical Properties of Diisopropyl Sulfate
| Property | Value | Reference(s) |
| Physical State | Liquid | [8][9] |
| Appearance | Colorless to pale yellow, oily liquid | [1][2][4] |
| Melting Point | -19 °C | [1][2][8][9] |
| Boiling Point | 94 °C @ 7 mmHg (933 Pa); Decomposes at 106 °C @ 18 mmHg | [1][2][8][10] |
| Density | 1.0941 g/cm³ at 20°C/4°C | [1][2] |
| Solubility in Water | 0.5% (Slightly soluble) | [1][2][9] |
| Solubility in Organic Solvents | Soluble | [4] |
| Refractive Index | 1.41 | [8][9] |
Reactivity, Stability, and Hazards
Diisopropyl sulfate is a highly reactive compound.[1][2] Its reactivity is the basis for its toxicological properties, including its classification as a suspected human carcinogen.[8][11]
Chemical Reactivity and Decomposition
DIPS degrades rapidly at room temperature and is sensitive to heat and air.[1][2][8] A critical reaction is its hydrolysis in the presence of water, which proceeds by yielding monoisopropyl sulfate, and ultimately isopropanol and sulfuric acid.[1][2][4] This reactivity is enhanced by heat.[2] It is incompatible with strong oxidizing agents.[8]
Caption: Hydrolysis pathway of diisopropyl sulfate.
Table 3: Reactivity and Stability Data
| Parameter | Description | Reference(s) |
| Stability | Highly reactive; degrades rapidly at room temperature. | [1][2] |
| Conditions to Avoid | Heat, exposure to air. | [8] |
| Incompatible Materials | Oxidizing agents. | [8] |
| Hazardous Decomposition | Forms monoisopropyl sulfate upon heating/hydrolysis. Hazardous decomposition products include carbon monoxide and carbon dioxide. | [1][2][8] |
Toxicological Profile
Diisopropyl sulfate is classified as a hazardous substance. It is harmful if swallowed or on contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[8][11] The International Agency for Research on Cancer (IARC) has classified diisopropyl sulfate in Group 2B, "Possibly carcinogenic to humans".[3][5][6]
Table 4: Toxicological Data
| Endpoint | Species | Value | Reference(s) |
| Acute Oral Toxicity (LD50) | Rat | 1199 mg/kg | [8] |
| Acute Dermal Toxicity (LD50) | Rabbit | 1551 mg/kg | [8] |
| Carcinogenicity | IARC | Group 2B: Possibly carcinogenic to humans | [3][5] |
| GHS Hazard Statements | H302, H312, H314, H318, H351 | [5][8] |
Experimental Protocols
Detailed laboratory-scale synthesis and purification protocols for diisopropyl sulfate are not widely published, as it is not sold as a commercial product but rather exists as an intermediate in a continuous industrial process.[1][2]
Industrial Formation
Diisopropyl sulfate is formed during the "strong-acid" process for manufacturing isopropanol. This process involves the reaction of propylene with concentrated sulfuric acid. The presence of water plays a key role, with lower water content favoring the formation of the diisopropyl sulfate intermediate over the direct hydration to isopropanol.[1][2]
Analytical Methodology: Air Monitoring
An established method for the analysis of airborne diisopropyl sulfate in occupational settings has been described.[1][2] This protocol is crucial for monitoring exposure in isopropanol manufacturing facilities.
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Sampling : Air is drawn through a solid sorbent tube (Chromosorb 102) to capture diisopropyl sulfate vapor. A pre-filter is used to prevent the collection of sulfuric acid aerosols.
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Extraction : The sorbent is extracted with carbon tetrachloride.
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Analysis : The extract is analyzed by gas chromatography (GC) equipped with a sulfur-specific flame photometric detector (FPD).
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Quantification : The method has been validated for a concentration range of 0.1 to 10 ppm (0.75–75 mg/m³).[2]
Caption: Analytical workflow for airborne diisopropyl sulfate.
Conclusion
Diisopropyl sulfate is a reactive and hazardous chemical intermediate of significant industrial relevance. Its properties as a strong alkylating agent dictate its formation, reactivity, and toxicological concerns. While not a commercial end-product, understanding its chemical characteristics is essential for professionals in industrial chemistry and toxicology, particularly in the context of isopropanol manufacturing. The methodologies for its analysis are well-established to ensure occupational safety and control of the industrial process.
References
- 1. Diisopropyl Sulfate - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Diisopropyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 4. CAS 2973-10-6: Diisopropyl sulfate | CymitQuimica [cymitquimica.com]
- 5. Diisopropyl sulfate | C6H14O4S | CID 18096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DIISOPROPYL SULFATE | 2973-10-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Diisopropyl Sulfate | 2973-10-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Diisopropyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aaronchem.com [aaronchem.com]
